N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O/c14-9-2-1-8(10(15)5-9)6-16-13(21)11-3-4-12-18-17-7-20(12)19-11/h1-5,7H,6H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKWNIAHASORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN3C=NN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using carboxylic acid derivatives and amines.
Attachment of the 2,4-Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Structural Analogues with Variations in Aryl Substituents
Analogues with Modified Triazolo-Pyridazine Cores
Functional Group Replacements and Activity
- Benzamidine → Triazolo Replacement : In derivatives of 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine-6-yl abolished thrombin inhibition but conferred antiproliferative activity in ester forms (e.g., R2 = Et) .
- Carboxamide vs. Sulfonamide : N-(3-(6-Methyl-triazolo)phenyl)benzamide derivatives exhibited moderate antimicrobial activity, while sulfonamide analogues showed reduced potency .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Piperazine (e.g., ) or morpholine (e.g., ) substituents improve aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : Ethoxy () and methyl groups () may reduce oxidative metabolism, extending half-life compared to unsubstituted triazolo derivatives.
Research Findings and Trends
- Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl , 2,4-dichlorophenyl ) show consistent but moderate antimicrobial effects, likely via membrane disruption or enzyme inhibition .
- Antiproliferative Potential: Esterified triazolo-pyridazines (e.g., ethyl esters ) inhibit endothelial and tumor cell proliferation, suggesting a role in cancer therapy.
- SAR Insights :
- Electron-withdrawing groups (Cl, CF3) enhance target binding but may reduce solubility.
- Polar substituents (piperazine, morpholine) balance lipophilicity and improve ADME profiles.
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, particularly its antiproliferative effects against various cancer cell lines.
- Molecular Formula : C13H9Cl2N5O
- Molecular Weight : 322.15 g/mol
- CAS Number : 2415453-00-6
Research indicates that compounds within the triazolo-pyridazine class, including this compound, exhibit their biological activity primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division.
In Vitro Studies
A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma).
- IC50 Values : The compound demonstrated potent activity with IC50 values ranging from 0.008 to 0.014 μM for different cell lines. This indicates a strong potential for therapeutic applications in oncology.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.008 |
| SGC-7901 | 0.014 |
| HT-1080 | 0.012 |
Mechanistic Insights
The mechanism behind the antiproliferative effects involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Tubulin Polymerization Inhibition : Experimental assays indicated that the compound effectively inhibits tubulin polymerization, leading to disrupted microtubule formation essential for mitosis.
Case Studies and Comparative Analysis
In a comparative study involving various derivatives of triazolo-pyridazines, this compound was noted for its superior antiproliferative activity compared to other synthesized analogues. For instance:
- Compound 12e , another triazolo derivative, exhibited IC50 values around 1 μM against A549 and HeLa cells but did not match the potency of this compound in terms of tubulin inhibition.
Q & A
Q. What are the common synthetic routes for preparing N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step reactions starting from hydrazine derivatives and pyridazine precursors. Key steps include:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core via condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 80–100°C) .
- Coupling Reactions : Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or amide bond formation. For example, coupling with (2,4-dichlorophenyl)methylamine in the presence of a carbodiimide catalyst (e.g., EDC or DCC) in dichloromethane .
- Optimization : Solvent selection (DMF or THF) and temperature control (0–25°C) are critical for minimizing side reactions and achieving >70% yield .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of the triazole ring, pyridazine core, and dichlorophenylmethyl substituents. Key signals include aromatic protons at δ 7.2–8.5 ppm and carbonyl carbons at ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 390.05 for C₁₅H₁₁Cl₂N₅O) .
- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs demonstrate:
- Anticancer Potential : Inhibition of protein kinases (e.g., p38 MAPK) via competitive binding to ATP pockets, with IC₅₀ values ranging from 0.5–10 μM in cell-based assays .
- Antimicrobial Activity : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst Screening : Use of Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling steps improves regioselectivity and reduces dimerization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C) suppress hydrolysis of reactive intermediates .
- Purification Strategies : Flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures enhances purity to >98% .
Q. What structural modifications enhance target selectivity in kinase inhibition?
- Substituent Analysis :
- Electron-withdrawing groups (e.g., Cl at the 2,4-positions on the phenyl ring) improve binding affinity to hydrophobic kinase pockets .
- Piperidine or morpholine rings at the 6-position increase solubility and reduce off-target effects .
- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the carboxamide group and kinase active sites (e.g., Lys53 in p38 MAPK) .
Q. How can contradictory activity data across studies be resolved?
- Assay Standardization : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (p38α vs. p38β) may explain variability. Cross-validation using isogenic cell models is recommended .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific CYP450-mediated degradation, which impacts IC₅₀ values .
Q. What computational tools predict binding modes and pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = −1.2) and acceptable oral bioavailability (Lipinski score = 1) .
Q. How does this compound compare to structurally similar kinase inhibitors?
| Compound | Key Structural Feature | Target | IC₅₀ |
|---|---|---|---|
| This compound | 2,4-Dichlorophenylmethyl group | p38 MAPK | 0.8 μM |
| Mubritinib | Oxazole ring | EGFR | 2.3 μM |
| Imidazo[1,2-b]pyridazine | Imidazole fusion | TAK1 | 1.5 μM |
Q. What safety precautions are required for handling this compound?
- PPE : Nitrile gloves, lab coat, and chemical splash goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which in vitro models best evaluate its therapeutic potential?
- 3D Tumor Spheroids : Mimic tumor microenvironments for assessing penetration and efficacy .
- Primary Cell Co-cultures : Macrophage-cancer cell systems validate anti-inflammatory and antiproliferative synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
